Ergocalciferol

Catalog No.
S527365
CAS No.
50-14-6
M.F
C28H44O
M. Wt
396.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ergocalciferol

CAS Number

50-14-6

Product Name

Ergocalciferol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27?,28+/m0/s1

InChI Key

MECHNRXZTMCUDQ-GXNDFQCXSA-N

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Solubility

Soluble in alcohol, chloroform, ether, and fatty oils.
SOL IN FATTY ACIDS
Solubility in acetone 69.5, benzene 10, hexane 1 (all in g/L, room temperature)
In water, 50 mg/L at 25 °C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Bone Health Research

  • Vitamin D deficiency and bone health

    Ergocalciferol supplementation is being investigated as a potential treatment for vitamin D deficiency, which is linked to osteoporosis and increased risk of fractures )

  • Bone mineral density

    Studies are examining the effects of ergocalciferol on bone mineral density, a measure of bone strength )

Chronic Disease Research

  • Immune function

    Ergocalciferol's impact on the immune system is being explored, including its potential role in autoimmune diseases and infections )

  • Certain cancers

    Research is ongoing to investigate whether ergocalciferol supplementation might influence the risk or progression of some cancers )

Ergocalciferol, commonly referred to as vitamin D2, is a fat-soluble secosteroid that plays a crucial role in calcium and phosphate metabolism in the human body. It is synthesized through the ultraviolet irradiation of ergosterol, a compound found in fungi and yeast. Ergocalciferol is chemically characterized by the formula C28H44OC_{28}H_{44}O and has a molar mass of approximately 396.65 g/mol . Unlike its counterpart cholecalciferol (vitamin D3), ergocalciferol is primarily obtained from dietary sources and supplements rather than synthesized in the skin upon exposure to sunlight.

Ergocalciferol, after conversion to 1,25(OH)2D2, binds to the vitamin D receptor (VDR) in the intestines and regulates genes involved in calcium and phosphate absorption. This promotes bone mineralization, muscle function, and immune response [].

Ergocalciferol undergoes several key metabolic transformations to become biologically active. Initially, it is converted to 25-hydroxyergocalciferol (ercalcidiol) in the liver by the enzyme CYP2R1. Subsequently, it is further hydroxylated in the kidneys by CYP27B1 to yield 1,25-dihydroxyergocalciferol (ercalcitriol), which is the active form that exerts biological effects by binding to the vitamin D receptor . The metabolic pathway also involves 24-hydroxylation, leading to the formation of inactive metabolites that are excreted primarily via bile .

Ergocalciferol functions primarily through its active metabolite, 1,25-dihydroxyergocalciferol, which binds to the vitamin D receptor, a transcription factor that regulates gene expression related to calcium and phosphate homeostasis. This binding enhances intestinal absorption of calcium and phosphate, promotes bone mineralization, and modulates immune function . Additionally, ergocalciferol exhibits nongenomic effects such as stimulating intestinal calcium transport .

The synthesis of ergocalciferol can occur naturally through exposure to ultraviolet light on ergosterol found in certain fungi and yeast. The process involves two main steps:

  • Irradiation: Ergosterol is exposed to UV-B or UV-C light, breaking chemical bonds to form previtamin D2.
  • Thermal Isomerization: Previtamin D2 undergoes thermal rearrangement to yield ergocalciferol .

In laboratory settings, ergocalciferol can also be synthesized via chemical methods involving various reagents and conditions that facilitate the conversion of sterols into secosteroids.

Ergocalciferol is widely used as a dietary supplement to prevent or treat vitamin D deficiency-related conditions such as:

  • Hypoparathyroidism: A condition where the body does not produce enough parathyroid hormone.
  • Refractory Rickets: A severe form of rickets that does not respond to conventional treatments.
  • Familial Hypophosphatemia: An inherited condition leading to low phosphate levels and associated bone disorders .

It is also utilized in fortifying foods and beverages with vitamin D.

Ergocalciferol can interact with various medications and substances. Notably:

  • Calcium Supplements: Co-administration may enhance calcium absorption but requires careful monitoring.
  • Mineral Oil: Can impair the absorption of ergocalciferol due to its laxative effect.
  • Other Vitamin D Supplements: Concurrent use may lead to hypervitaminosis D if not monitored appropriately .

Patients with conditions like hypercalcemia or those taking certain medications should consult healthcare providers before starting ergocalciferol.

Several compounds exhibit similar biological functions or structures compared to ergocalciferol. Notable examples include:

Compound NameChemical FormulaKey Differences
CholecalciferolC27H44OC_{27}H_{44}OSynthesized in skin; generally more effective in raising blood levels of vitamin D .
CalcitriolC27H44O3C_{27}H_{44}O_3Active form of both ergocalciferol and cholecalciferol; regulates calcium metabolism .
25-Hydroxyvitamin D3C27H44O2C_{27}H_{44}O_2Metabolite of cholecalciferol; has different binding affinities compared to ergocalciferol metabolites .
24-HydroxyergocalciferolC28H44O3C_{28}H_{44}O_3Inactive metabolite formed from ergocalciferol; less effective in biological activity .

Ergocalciferol's unique synthesis from fungal sources distinguishes it from other forms of vitamin D, particularly cholecalciferol, which is derived from animal sources or synthesized in human skin.

Physical Description

Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998)
White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS]

Color/Form

Prisms from acetone
White crystals
Colorless crystals

XLogP3

7.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

396.339216023 g/mol

Monoisotopic Mass

396.339216023 g/mol

Boiling Point

Sublimes

Heavy Atom Count

29

Taste

Medications associated with a metallic or bitter taste include ... vitamin D.

LogP

log Kow = 10.44 /Estimated/

Odor

Odorless

Appearance

Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998)

Melting Point

239 to 244 °F (EPA, 1998)
116.5 °C

UNII

VS041H42XC

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Drug Indication

Ergocalciferol is indicated for the treatment of hypoparathyroidism, refractory rickets, and familial hypophosphatemia. Hypoparathyroidism is the result of inadequate parathyroid hormone production that occurs due to the presence of damage or removal of the parathyroid glands. This condition produces decreased calcium and increased phosphorus levels. Rickets is a condition produced due to a deficiency in vitamin D, calcium or phosphorus. However, this condition can also be related to renal diseases. It is characterized to present weak or soft bones. Familial hypophosphatemia is characterized by the impaired transport of phosphate and an altered vitamin D metabolism in the kidneys. The presence of this condition can derive in the presence of osteomalacia, bone softening and rickets.
FDA Label

Livertox Summary

Vitamin D is a fat soluble vitamin important in the regulation of calcium metabolism and bone health and deficiency of which cause rickets, a disease marked by lack of mineralization of bone. Conventional doses of vitamin D are well tolerated without appreciable adverse effects. High doses of vitamin D can be toxic, leading to a constellation of signs and symptoms but not liver injury or jaundice.

Drug Classes

Vitamins

Therapeutic Uses

MEDICATION (VET): ... Recommended for prophylaxis of milk fever in cows. ... Prevent atrophic rhinitis in pigs. ... Aid fracture healing in cats and dogs.
MEDICATION (VET): To be effective ... supplementation with Ca & PO4. ... Fish meals & irradiated yeast may be used as supplemental ... source. ... Diets are routinely supplemented ... 1400-1600 IU/kg. Therapy for rickets ... Level 10-20 times daily requirement, alternate days for 1 wk. /Vitamin D/
In adults and children with nutritional rickets or osteomalacia and normal GI absorption, oral administration of ... ergocalciferol daily results in normal serum calcium and phosphate concentrations in about 10 days, radiographic evidence of healing of bone within 2-4 wk, and complete healing in about 6 months. ... Diet should be corrected and, after healing has occurred, supplemental doses of ergocalciferol may be discontinued in patients with normal GI absorption. In adults with severe malabsorption and vitamin D deficiency, /daily/ dosages ... have been given to correct osteomalacia. In children with malabsorption, oral ergocalciferol dosages ... have been recommended. In vitamin D-deficient infants with tetany and rickets, calcium should be administered orally or iv to control tetany. Vitamin D deficiency is then treated orally with /a daily dose/ of ergocalciferol ... until the bones have healed, ... .
In adults with Fanconi syndrome, oral ergocalciferol .. have been given along with treatment of acidosis. In children with Fanconi syndrome oral ergocalciferol ... have been used.
For more Therapeutic Uses (Complete) data for VITAMIN D2 (11 total), please visit the HSDB record page.

Mechanism of Action

The mechanism of action of calcitriol, the activated form of vitamin D, resembles that of the steroid and thyroid hormones. Thus, calcitriol binds to cytosolic receptors within target cells, and the receptor-hormone complex interacts with the DNA of certain genes to either enhance or inhibit their transcription. Structural analysis of the calcitriol receptor indicates that it belongs to the same supergene family as the steroid receptors. Calcitriol also appears to exert a few effects that occur too rapidly to be explained by genomic actions. /Calcitriol/
The mechanisms responsible for mobilization of bone salts have been only partially defined, and the interaction of multiple factors appears to be involved. Paradoxically, the cells responsible for bone resorption (osteoclasts) are not directly acted upon by calcitriol and do not appear to contain calcitriol receptors. Instead, calcitriol causes an increase in the number of osteoclasts available to resorb bone; this may result from an action upon myeloid hematopoietic precursor cells that are induced to differentiate toward functional osteoclasts. The cells responsible for bone formation (osteoblasts) do contain receptors, and calcitriol causes them to elaborate several proteins, including osteocalcin, a vitamin K-dependent protein that contains gamma-carboxyglutamic acid residues. The exact role of this protein is not known, but other unidentified substances are also elaborated that appear to stimulate the function of osteoclasts. In addition, calcitriol acts synergistically with gamma-interferon to increase the production of interleukin-1, a lymphokine that promotes bone resorption.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

50-14-6

Absorption Distribution and Excretion

Both vitamin D2 & vitamin D3 are absorbed from the small intestine, although vitamin D3 may be absorbed more efficiently. The exact portion of the gut that is most effective in vitamin D absorption reflects the vehicle in which the vitamin is dissolved. Most of the vitamin appears first within chylomicrons in lymph.
The presence of bile is required for absorption of ergocalciferol and the extent of GI absorption may be decreased in patients with hepatic, biliary, or GI disease (e.g., Crohn's disease, Whipple's disease, sprue).
A longitudinal, randomized, double blind, placebo controlled study was conducted for 6 months to monitor ultraviolet B light exposure in human milk-fed infants both with and without supplemental vitamin D2, and to measure longitudinally the bone mineral content, growth, and serum concentrations of calcium, phosphorus, 25-hydroxyvitamin D3, 25-hydroxyvitamin D2, 1,25-dihydroxyvitamin D, and parathyroid hormone. Sequential sampling was performed of 46 human milk-fed white infants; 24 received 400 IU/day of vitamin D2, and 22 received placebo. An additional 12 patients were followed who received standard infant formula. 83% of patients completed a full 6 months of the study. Ultraviolet B light exposure and measurements of growth did not differ between groups. At 6 months, the human milk groups did not differ significantly in bone mineral content or serum concentrations of parathyroid hormone or 1,25-dihydroxyvitamin D, although total 25-hydroxyvitamin D values were significantly less in the unsupplemented human milk group (23.53 + or - 9.94 vs 36.96 + or - 11.86 ng/ml; p< 0.01). However, 25-hydroxyvitamin D3 serum concentrations were significantly higher in the unsupplemented human milk-fed group compared with the supplemented group (21.77 + or - 9.73 vs 11.74 + or - 10.27 ng/ml, p< 0.01) by 6 months of age. It was concluded that unsupplemented, human milk-fed infants had no evidence of vitamin D deficiency during the first 6 months of life.
A comparison was made of the ability of ergocalciferol and cholecalciferol to elevate plasma concentrations of vitamin D and 25-hydroxyvitamin D in cats. Cholecalciferol, given as an oral bolus in oil, resulted in a rapid elevation of plasma concentration of cholecalciferol followed by a rapid decline. In contrast, 25-hydroxyvitamin D concentration in plasma increased until day 3 after administration and remained elevated for a further 5 days. When 337 microg of both cholecalciferol and ergocalciferol in oil were given as an oral bolus to 10 cats, the peak plasma concentrations of cholecalciferol and ergocalciferol occurred at 8 or 12 h after administration. Peak concentrations of cholecalciferol were over twice those of ergocalciferol (570 +/- 80 vs. 264 +/- 42 nmol/l). The area under the curve 0-169 h for cholecalciferol was also more than twice that for ergocalciferol. When ergocalciferol and cholecalciferol were administered in a parenteral oil-based emulsion, higher concentrations of 25-hydroxyvitamin D3 than 25-hydroxyvitamin D2 were maintained in plasma. When both vitamins were included in the diet in the nutritional range, plasma concentrations of 25-hydroxyvitamin D2 were 0.68 of those of 25-hydroxyvitamin D3. Discrimination against ergocalciferol by cats appears to result from differences in affinity of the binding protein for the metabolites of the two forms of vitamin D. These results indicate that cats discriminate against ergocalciferol, and use it with an efficiency of 0.7 of that of cholecalciferol to maintain plasma 25-hydroxyvitamin D concentration.
Osteoporosis diminishes the quality of life in adults with cystic fibrosis (CF). Vitamin D deficiency resulting from malabsorption may be a factor in the etiology of low bone mineral density (BMD) in patients with CF. OBJECTIVE: Absorption of oral ergocalciferol (vitamin D2) and the consequent response of 25-hydroxyvitamin D in 10 adults with CF and exocrine pancreatic insufficiency was compared with that of 10 healthy control subjects. DESIGN: In this pharmacokinetic study, CF patients and control subjects were pair-matched on age, sex, and race. Each subject consumed 2500 microg oral vitamin D2 with a meal. The CF group also took pancreatic enzymes that provided > or = 80000 U lipase. Blood samples were obtained at baseline and at 5, 10, 24, 30, and 36 h after vitamin D2 consumption to measure serum vitamin D2 and 25-hydroxyvitamin D concentrations. RESULTS: Vitamin D2 concentrations in all subjects were near zero at baseline. CF patients absorbed less than one-half the amount of oral vitamin D2 that was absorbed by control subjects (P < 0.001). Absorption by the CF patients varied greatly; 2 patients absorbed virtually no vitamin D2. The rise in 25-hydroxyvitamin D in response to vitamin D2 absorption was significantly lower over time in the CF group than in the control group (P = 0.0012). CONCLUSIONS: Vitamin D2 absorption was significantly lower in CF patients than in control subjects. These results may help explain the etiology of vitamin D deficiency in CF patients, which may contribute to their low BMD.

Metabolism Metabolites

Vitamin D ... is hydroxylated at the 25 position in liver to produce 25-hydroxy-vitamin D3 which is the major metabolite circulating in the plasma. The metabolite is further hydroxylated in the kidney to 1,25-dihydroxy-vitamin D3, the most active metabolite in initiating intestinal transport of calcium & phosphate & mobilization of mineral from bone.
A polar, biologically active metabolite of vitamin D2, 25-hydroxyergocalciferol, which is about 1.5 times more active in curing rickets in rats, has been isolated from pig plasma.
Dihydrotachysterol is a vitamin D analog that may be regaurded as a reduction product of vitamin D2 ... Dihydrotachysterol is about 1/450 as active as vitamin D in the antirachitic assay, but at high doses it is much more effective than vitamin D in mobilizing bone mineral.

Wikipedia

Ergocalciferol
5,7-Dichlorokynurenic_acid

Drug Warnings

... Ergocalciferol should be administered with extreme caution, if at all, to patients with impaired renal function and with extreme caution in patient with heart disease, renal stones, or arterioscleroses.
Initial signs and symptoms ... consists of weakness, fatigue, lassitude, headache, nausea, vomiting, and diarrhea. Obtundation and coma may develop. Early impairment of renal function from hypercalcemia is manifest by polyuria, polydipsia, nocturia, decreased urinary concentration ability, and proteinuria.

Biological Half Life

19 to 48 hours (however, stored in fat deposits in body for prolonged periods).

Use Classification

Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

/Is/ the synthetic form of vitamin D. Prepared from ergosterol by UV irradiation in a suitable solvent. ... The best wavelengths for production of vitamin D2 seem to be from 275 to 300 nm ... Prepn by electron bombardment of ergosterol using longer waves ... .
Usually obtained from yeast which synthesizes it from simple sugars such as glucose.

General Manufacturing Information

Cyclohexanol, 4-methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-4H-inden-4-ylidene]ethylidene]-, (1S,3Z)-: ACTIVE
Information available in 2004 indicated that Ergocalciferol was used in the manufacture of pharmaceutical preparations in the following countries: Argentina, Australia, Austria, Brazil, Canada, Chile, Czech Republic, Denmark, Ecuador, Finland, France, Germany, Greece, Hong Kong, Ireland, Israel, Italy, Luxembourg, Malaysia, Mexico, Norway, Portugal, Romania, Slovakia, South Africa, Spain, Switzerland, Thailand, United Kingdom, USA (1,2)
International & USP units of vitamin D are equivalent in activity to 0.025 ug of crystalline vitamin D2.
Ergosterol, which is present in plants, is provitamin for vitamin D2 (calciferol). ... Vitamin D2 is active constituent in a number of commercial vitamin preparations as well as in irradiated bread & irradiated milk.
Vitamin D2 crystals have a potency of 40 units of vitamin D (USP)/ug.
Because of vitamin D2's sensitivity to oxygen and light, USP allows traces of antioxidants in crystalline compound.

Analytic Laboratory Methods

HPLC separation and identification of vitamins D2 and D3 in presence of fat soluble vitamins in dosage forms. As little as 2 ng each of vitamin D2 & D3 can be separated & identified.
A GC method is described for the determination of vitamin D2 (ergocalciferol) in capsules & injections.
GLC procedure to determine vitamin D2 & D3 in infant feedings.
A GLC procedure for determination of vitamin D2.
For more Analytic Laboratory Methods (Complete) data for VITAMIN D2 (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of vitamin D2 & D3 in milk by using reverse phase HPLC.

Storage Conditions

Ergocalciferol capsules, oral solution, and tablets should be stored in tight, light-resistant containers at a temperature less than 40 °C, preferably between 15-30 °C.
Ergocalciferol injection should be protected from light and stored at a temperature less than 40 °C, preferably between 15-30 °C.

Interactions

The effect of calcitriol (1,25-dihydroxyvitamin D3) on the conversion of ergocalciferol (vitamin D2) to 25-hydroxyvitamin D in 20 normal subjects receiving 2 separate doses of ergocalciferol, one with and one without concomitant administration of calcitriol is described. The concurrent administration of the 2 drugs made no difference to serum calcitriol concentrations.
The effects of glutethimide therapy, 500 mg/day, on the metabolism of vitamin D in a 77 yr old female patient who had taken an overdose of vitamin D2 are reported. Hypercalcemia in this patient was associated with raised serum concentrations of total 25-hydroxyvitamin D and total 1,25-dihydroxyvitamin D. Eight days after administration of glutethimide, plasma gamma-glutamyltransferase activity rose above the upper limit of normal, peaking at 90 IU/L on days 18-22 of therapy. The plasma calcium concentration fell to within the normal range on day 13. The serum concentration of 1,25-dihydroxyvitamin D began to fall within 4 days, and after 8 days it was near the lower limit of the reference range, at 70 pmol/L. The serum concentration of total 25-hydroxyvitamin D did not change appreciably until hepatic enzymes were induced; thereafter it fell gradually. Although the 25-hydroxyvitamin D concentration remained high, the concentration of 1,25-dihydroxyvitamin D did not rise again but remained within the lower part of the normal range.
The effect of a high cholesterol diet and corticosteroids on the toxicity of vitamin D2 in rats was studied. Vitamin D2 was administered orally at the dosage of 5X10+4 to 60X10+4 IU/kg, once daily for 4 days. Animals fed cholesterol showed a decrease in mortality due to vitamin D2 treatment. Dietary cholesterol inhibited toxic responses such as a diminished growth rate following anorexia, elevated serum calcium level and calcium deposition in tissues, which were produced by a sublethal dose of vitamin D2 (20X10+4 IU/kg, once daily for 4 days). Animals pretreated with the high cholesterol diet from 2 wk before the first vitamin D2 administration showed much more symptomatic relief than those given this diet after the first vitamin D2 administration. On the other hand, dexamethasone as well as corticosterone remarkably increased the mortality due to vitamin D2. The degree of vitamin D2 toxicity, enhanced by dexamethasone, was correlated with the degree of hypercalcemia and tissue calcification. Therefore, the inhibitory effect of cholesterol is not likely to be due to activation of the cholesterol corticosterone system in the adrenal gland.
The effect of short term treatment with pharmacological doses of vitamin D2 or vitamin D3 on the serum concentration of 1,25(OH)2D metabolites was examined in epileptic patients on chronic anticonvulsant drug therapy. Nine patients were studied before and after treatment with vitamin D2 4000 IU daily for 24 wk and 10 before and after treatment with vitamin D3 in the same dose. Before treatment the serum concentrations of 1,25(OH)2D and 25(OH)D were significantly lower in epileptics than in normal subjects (p< 0.01). Vitamin D2 treatment increased the serum concentration of 1,25(OH)2D2, but a corresponding decrease in 1,25(OH)2D3 resulted in an unchanged serum concentration of total 1,25(OH)2D. The serum concentration of 25(OH)D2 and 25(OH)D increase significantly, whereas there was a small decrease in 25(OH)D3. Vitamin D3 treatment did not change the serum concentration of 1,25(OH)2D3 whereas serum 25(OH)D3 increased significantly. The correlation between the serum ratio of 1,25(OH)2D2/1,25(OH)2D3 and 25(OH)D2/25(OH)D3 estimated on vitamin D2 treated epileptic patients and normal subjects was highly significant (p< 0.01). The data indicate that the serum concentration of 1,25(OH)2D2 and 1,25(OH)2D3 are directly proportional to the amount of their precursors 25(OH)D2 and 25(OH)D3 and that the concentration of total 1,25(OH)2D is tightly regulated.
Vitamin D analogs should be administered with caution in patients receiving cardiac glycosides, because hypercalcemia in these patient may result in cardiac arrhythmias. Vitamin D analogs should also be used with caution in patients with increased sensitivity to these drugs. /Vitamin D analogs/

Stability Shelf Life

Deterioration of pure crystal is negligible after storage of /9 mo/ in amber evacuated ampuls at refrigerator temperature. /Vitamin D3/
Ergocalciferol decomposes on exposure to air and light, and preparations of the drug should be protected from air and light

Dates

Modify: 2023-08-15
Porter A, Gilmartin C, Srisakul U, Arruda J, Akkina S: Prevalence of 25-OH vitamin D deficiency in a population of hemodialysis patients and efficacy of an oral ergocalciferol supplementation regimen. Am J Nephrol. 2013;37(6):568-74. doi: 10.1159/000351185. Epub 2013 May 30. [PMID:23735861]
Lee JY, So TY, Thackray J: A review on vitamin d deficiency treatment in pediatric patients. J Pediatr Pharmacol Ther. 2013 Oct;18(4):277-91. doi: 10.5863/1551-6776-18.4.277. [PMID:24719588]
Gallagher JC, Bikle DD: Vitamin D: Mechanisms of Action and Clinical Applications. Endocrinol Metab Clin North Am. 2017 Dec;46(4):xvii-xviii. doi: 10.1016/j.ecl.2017.09.001. Epub 2017 Sep 28. [PMID:29080648]
Sahay M, Sahay RK: Refractory rickets in the tropics. J Pediatr Endocrinol Metab. 2010 Jun;23(6):597-601. [PMID:20662333]
Hymoller L, Jensen SK: Plasma transport of ergocalciferol and cholecalciferol and their 25-hydroxylated metabolites in dairy cows. Domest Anim Endocrinol. 2017 Apr;59:44-52. doi: 10.1016/j.domaniend.2016.11.002. Epub 2016 Nov 16. [PMID:27940098]
Coulston A. and Boushey C. (2008). Nutrition in the Prevention and Treatment of Disease (2nd ed.). Academic Press.
Eitenmiller R., Ye L. and Landen W. (2008). Vitamin analysis for the health and food sciences (2nd ed.). Taylor and Francis.
Rajiv Kumar (1984). Vitamin D: Basic and Clinical Aspects. Martinus Nijhoff Publishing.
Speeckaert M., Speeckaert R., Geel N. and Delanghe J. (2014). Advances in Clinical Chemistry. Elsevier.
FDA approvals
Endocrine Web
NORD
Pediatric Pharmacotherapy
Pubmed books
Dailymed

Explore Compound Types